molecular formula C29H29ClN2O6 B6334583 Fmoc-D-Lys(2-Cl-Z)-OH CAS No. 1393687-43-8

Fmoc-D-Lys(2-Cl-Z)-OH

Cat. No.: B6334583
CAS No.: 1393687-43-8
M. Wt: 537.0 g/mol
InChI Key: VUEYAXRHPZGZOL-AREMUKBSSA-N
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Description

Fmoc-D-Lys(2-Cl-Z)-OH (CAS: 133970-31-7) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure comprises:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).
  • 2-Cl-Z (2-chlorobenzyloxycarbonyl): Protects the ε-amino group of the D-lysine side chain. The chlorine substituent enhances stability against nucleophilic attack and acidolysis compared to unmodified benzyloxycarbonyl (Z) groups.
  • D-configuration: The D-lysine backbone confers resistance to enzymatic degradation in peptides, making it valuable in designing protease-stable therapeutics or biomaterials .

Properties

IUPAC Name

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEYAXRHPZGZOL-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the ε-Amino Group

The ε-amino group of D-lysine is first protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) moiety. This is typically achieved using 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl) under Schotten-Baumann conditions:

  • Reagents : 2-Cl-Z-Cl, aqueous sodium hydroxide (NaOH), dioxane/water mixture.

  • Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the ε-amino group attacks the electrophilic carbonyl carbon of 2-Cl-Z-Cl, forming a stable carbamate bond.

  • Optimization : Excess 2-Cl-Z-Cl (1.2–1.5 equivalents) ensures complete protection, while maintaining the reaction temperature at 0–5°C minimizes side reactions such as O-acylation.

Protection of the α-Amino Group

The α-amino group is subsequently protected with the Fmoc group using Fmoc-Cl in an inert solvent:

  • Reagents : Fmoc-Cl, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF).

  • Conditions : Reactions are conducted at room temperature for 4–6 hours, with NaHCO₃ neutralizing liberated HCl.

  • Challenges : Racemization at the α-carbon is mitigated by avoiding strong bases and high temperatures. The use of HOBt (1-hydroxybenzotriazole) as an additive further suppresses epimerization.

Resolution of Enantiomers

When starting from racemic lysine, chiral resolution is achieved via:

  • Enzymatic Kinetic Resolution : Lipases or acylases selectively hydrolyze the L-enantiomer, leaving D-lysine derivatives intact.

  • Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak® IC) provides >99% enantiomeric excess (ee).

Detailed Reaction Conditions and Optimization

Solvent Systems

SolventRoleCompatibilityReference
Dioxane/WaterSchotten-Baumann reactionHigh
THFFmoc protectionModerate
DMFCoupling reactionsHigh

Catalysts and Additives

  • Dicyclohexylcarbodiimide (DCC) : Facilitates carbamate formation in anhydrous conditions.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst.

  • β-Mercaptoethanol : Scavenges free radicals during deprotection steps, preventing oxidation of methionine or cysteine residues.

Deprotection Challenges

The 2-Cl-Z group is stable under Fmoc deprotection conditions (20% piperidine in DMF) but requires harsh methods for removal:

  • Hydrogenation : H₂/Pd(C) in methanol cleaves the benzyloxycarbonyl group, yielding free ε-amino groups.

  • Hydrofluoric Acid (HF) : Effective for bulk deprotection but risks side reactions with acid-sensitive residues.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7) removes unreacted Fmoc-Cl and 2-Cl-Z-Cl.

  • HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) confirm enantiomeric purity (>98% ee).

Spectroscopic Analysis

  • NMR : δ 7.75–7.30 (m, aromatic protons from Fmoc and 2-Cl-Z), δ 4.20–4.50 (m, α-CH).

  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 538.0 (calculated: 537.0).

  • Optical Rotation : [α]D²⁰ = +8.9 ± 2° (c = 1 in DMF).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Protection7895High enantiomeric controlLengthy purification
Enzymatic Resolution6599Eco-friendlySubstrate specificity
Solid-Phase Synthesis8292ScalabilityHigh reagent consumption

Industrial and Research Applications

This compound is pivotal in:

  • Anticancer Peptides : Its stable protection scheme enables synthesis of tumor-targeting peptides with reduced off-site toxicity.

  • GPCR Ligands : The D-configuration enhances resistance to proteolytic degradation, prolonging receptor binding .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys(2-Cl-Z)-OH undergoes several types of chemical reactions, including:

    Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.

    Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for 2-Cl-Z removal.

    Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

    Deprotection: D-Lysine or partially protected lysine derivatives.

    Coupling: Peptides with this compound incorporated into their sequence.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Lys(2-Cl-Z)-OH serves as a crucial building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group allows for easy protection and deprotection during the synthesis process. This compound facilitates the formation of complex peptide structures essential for biological studies.

  • Key Features:
    • Protects the amino group during synthesis.
    • Easily removed under mild basic conditions.

Case Study:
In a study published in the Journal of the American Chemical Society, researchers utilized this compound to synthesize peptides with specific biological activities, demonstrating its effectiveness in generating diverse peptide libraries for screening purposes .

Drug Development

The unique properties of this compound make it valuable for drug development, particularly in designing molecules that target specific receptors. Its selective reactivity allows for the incorporation of functional groups that can enhance drug efficacy.

  • Applications:
    • Development of receptor-targeted therapeutics.
    • Modification of existing drugs to improve their pharmacological profiles.

Data Table: Drug Development Applications

Application AreaDescription
Targeted TherapyModifying drug structures to enhance receptor binding
PharmacokineticsImproving absorption and distribution properties
BiocompatibilityEnhancing safety profiles through structural modifications

Bioconjugation

This compound is employed in bioconjugation processes, which involve linking biomolecules to create more effective therapeutic agents. This application is particularly relevant in developing antibody-drug conjugates (ADCs) and other targeted delivery systems.

  • Benefits:
    • Enhances drug delivery efficiency.
    • Improves therapeutic efficacy by targeting specific cells.

Case Study:
A recent patent highlighted the use of this compound in creating ADCs that showed significant improvements in targeting cancer cells while minimizing off-target effects .

Research in Cancer Treatment

In cancer research, this compound plays a pivotal role in developing targeted therapies. By modifying peptides or small molecules with this compound, researchers can create treatments that are more effective and have fewer side effects.

  • Research Focus:
    • Development of novel anticancer agents.
    • Targeting specific tumor markers to enhance treatment precision.

Data Table: Cancer Treatment Research Outcomes

StudyFindings
Targeted Peptide TherapyIncreased efficacy against specific cancer types
Reduced Side EffectsImproved patient tolerance compared to traditional therapies

Diagnostic Applications

This compound is also explored in diagnostic tools, aiding in the detection of specific biomolecules in clinical settings. Its ability to selectively bind to target analytes makes it useful in various assays.

  • Diagnostic Techniques:
    • Mass spectrometry for analyte detection.
    • Immunoassays and protein chip analyses.

Case Study:
Research demonstrated that incorporating this compound into diagnostic kits improved sensitivity and specificity for detecting biomarkers associated with diseases .

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(2-Cl-Z)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The 2-Cl-Z group protects the side chain, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Key Research Findings

Stability and Reactivity
  • The 2-Cl-Z group’s electron-withdrawing chlorine enhances resistance to nucleophilic cleavage compared to Boc or Z groups, making this compound ideal for syntheses requiring prolonged basic conditions .
  • In SPPS, coupling efficiency for this compound is comparable to Boc-protected analogs, with ninhydrin tests confirming >95% coupling yields using HOAt/DIC activation .
Hydrophobicity and Solubility
  • The 2-Cl-Z group increases hydrophobicity (log P ≈ 3.5–4.0) compared to Boc (log P ≈ 2.5). This property can influence peptide aggregation during synthesis but is advantageous in designing self-assembling peptides for biomaterials .

Biological Activity

Fmoc-D-Lys(2-Cl-Z)-OH is a significant amino acid derivative utilized in peptide synthesis and drug development. This compound, characterized by its unique structure and protective Fmoc group, has garnered attention for its biological activities and applications in various fields, including cancer research and bioconjugation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

  • Molecular Formula: C₁₈H₁₈ClN₂O₄
  • Molecular Weight: 371.80 g/mol
  • Physical State: White to off-white powder

The compound features a 2-chlorobenzyloxycarbonyl (Cl-Z) group, which enhances its reactivity and allows for selective modifications during peptide synthesis.

1. Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its ability to protect the amino group while allowing for selective coupling reactions makes it invaluable for constructing complex peptide sequences.

Table 1: Comparison of Peptide Synthesis Efficiency

CompoundYield (%)Purity (%)Application
This compound8598Anticancer peptides
Fmoc-Lys(Dde)-OH7595Fluorescent peptide labeling
Fmoc-Lys(Boc)-OH8096General peptide synthesis

2. Drug Development

The compound is pivotal in the pharmaceutical industry, particularly in developing targeted therapies. Its selective reactivity allows for modifications that can enhance drug efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery
A study demonstrated the use of this compound in creating a targeted delivery system for anticancer drugs. By conjugating this amino acid derivative with a chemotherapeutic agent, researchers achieved a significant increase in cellular uptake and reduced systemic toxicity compared to non-targeted formulations .

3. Bioconjugation

This compound is employed in bioconjugation processes to link biomolecules, enhancing drug delivery systems. The Cl-Z group can be selectively removed to facilitate the attachment of various therapeutic agents or imaging probes.

Research Findings:

  • Bioconjugates formed using this compound showed improved stability and bioavailability in vivo.
  • Studies indicate that these conjugates can effectively target specific receptors on cancer cells, leading to enhanced therapeutic outcomes .

Diagnostic Applications

The compound is also explored in diagnostic tools, aiding in the detection of specific biomolecules within clinical settings. Its ability to form stable conjugates with antibodies or other biomolecules makes it suitable for developing sensitive assays.

Safety and Regulatory Considerations

While this compound is generally regarded as safe for research purposes, proper handling procedures should be followed due to the presence of chlorine in its structure. Regulatory compliance is essential when utilizing this compound in clinical applications.

Q & A

Q. What is the role of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in Fmoc-D-Lys(2-Cl-Z)-OH during peptide synthesis?

The 2-Cl-Z group protects the ε-amino group of D-lysine, preventing unwanted side reactions (e.g., branching or crosslinking) during solid-phase peptide synthesis (SPPS). Unlike Boc (tert-butoxycarbonyl), the 2-Cl-Z group is stable under basic Fmoc deprotection conditions (piperidine/DMF), allowing orthogonal protection strategies . To remove 2-Cl-Z, use hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HF), depending on the resin compatibility.

Q. How does the stereochemistry (D-configuration) of lysine impact its use in peptide research?

D-amino acids like D-lysine are incorporated into peptides to enhance metabolic stability, reduce enzymatic degradation, or study chiral recognition in biological systems. When using this compound, confirm enantiomeric purity via chiral HPLC or polarimetry, as impurities in stereochemistry can skew bioactivity results .

Q. What solvents are optimal for dissolving this compound in SPPS?

The compound is typically soluble in polar aprotic solvents like DMF or DMSO (20–50 mg/mL). Pre-dissolve in DMF with 0.1 M HOBt/DIC to activate the carboxyl group before coupling. Avoid aqueous buffers, as premature deprotection may occur .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences (e.g., β-sheet regions)?

Low coupling efficiency often arises from steric hindrance or aggregation. Mitigation strategies include:

  • Double coupling : Extend reaction time (2–4 hrs) with 2–4 equivalents of amino acid.
  • Microwave-assisted synthesis : Apply controlled heating (50°C) to disrupt aggregates.
  • Additives : Use 0.1 M Oxyma Pure or 1% Triton X-100 to improve solubility . Monitor each step via Kaiser test or LC-MS to validate incorporation.

Q. How should researchers address discrepancies in reported synthesis yields of peptides containing this compound?

Yield variations may stem from:

  • Impurity profiles : Use HPLC (≥98% purity) to rule out side products from incomplete Fmoc/2-Cl-Z deprotection .
  • Coupling agents : Replace DIC/HOBt with COMU/DIEA for higher activation efficiency.
  • Resin choice : Switch from Wang resin to Rink amide resin to reduce steric effects .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

The compound is hygroscopic and prone to hydrolysis. Store desiccated at -20°C under nitrogen. For long-term stability (>6 months), pre-weigh aliquots to avoid freeze-thaw cycles. Monitor degradation via TLC (silica gel, 5% MeOH/DCM); a new spot at Rf 0.3 indicates Fmoc cleavage .

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